Entecavir-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

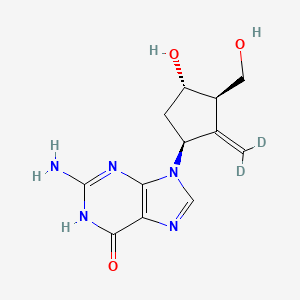

Entecavir-d2 is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Entecavir-d2 is a deuterated form of entecavir, a potent antiviral agent used primarily in the treatment of chronic hepatitis B virus (HBV) infection. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and resistance patterns based on diverse research findings.

This compound functions as a guanosine nucleoside analogue. Once administered, it is phosphorylated to its active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate. This competition inhibits the activity of HBV polymerase, effectively suppressing viral replication. The compound's mechanism not only targets the polymerase but also influences viral and subviral particle secretion and capsid maturation, contributing to its antiviral efficacy .

Efficacy in Clinical Studies

Dose-Response Relationship

A pivotal study (ETV-047) evaluated the dose-response relationship of entecavir in patients with chronic hepatitis B. The results indicated a significant mean change from baseline in serum HBV DNA levels at week 22 across different dosages:

| Dose (mg) | Mean Change in HBV DNA (log10 copies/ml) |

|---|---|

| 0.01 | -3.11 |

| 0.1 | -4.77 |

| 0.5 | -5.16 |

Entecavir 0.5 mg demonstrated superior efficacy compared to lamivudine 100 mg, achieving a mean change of -5.16 vs. -4.29 log10 copies/ml (p = 0.007) .

Long-term Outcomes

In a retrospective analysis, entecavir treatment significantly improved short-term survival rates in patients with HBV-related liver failure, with a pooled relative risk (RR) of 1.33 for those receiving antiviral therapy compared to controls .

Safety Profile

This compound is generally well tolerated among patients with chronic hepatitis B. Adverse events are typically mild and include transient elevations in liver enzymes and gastrointestinal symptoms. A study on the safety profile indicated that discontinuation due to adverse effects was rare . However, there have been reports of renal complications associated with long-term use, including cases of Fanconi syndrome linked to entecavir therapy .

Resistance Patterns

Resistance to entecavir can develop, particularly in patients who are treatment-naïve or have been on therapy for extended periods. A notable case study highlighted two patients who exhibited viral rebound during entecavir treatment due to mutations in the HBV polymerase gene (M204I mutation) that conferred resistance .

Case Studies

- Case Study 1 : A 44-year-old male patient initially treated with entecavir experienced a rebound in HBV DNA after 148 weeks of therapy, necessitating a switch to a combination therapy involving lamivudine and adefovir .

- Case Study 2 : Another patient developed resistance after prolonged treatment; however, transitioning to tenofovir resulted in normalized liver enzymes and reduced HBV DNA levels .

Scientific Research Applications

Chronic Hepatitis B Treatment

Entecavir-D2 has been investigated for its long-term efficacy in treating chronic hepatitis B. Studies have shown that extended therapy with entecavir, including its deuterated form, maintains high rates of HBV DNA suppression and normalization of alanine aminotransferase (ALT) levels. For instance, a cohort study demonstrated that after five years of treatment, 94% of patients achieved HBV DNA levels below 300 copies/mL .

| Study | Duration | HBV DNA Suppression Rate | ALT Normalization Rate |

|---|---|---|---|

| ETV-022 | 48 weeks | Superior to lamivudine | Not specified |

| ETV-901 | 5 years | 94% | 80% |

Resistance Profile

The resistance profile of entecavir is notably favorable. In a long-term study involving patients who were naïve to nucleoside therapy, resistance emerged in only one patient after five years . This low resistance rate is significant for clinical applications, ensuring sustained viral suppression.

Oncology Applications

Recent research indicates that this compound may have potential applications in oncology. It has been shown to inhibit the enzyme lysine-specific demethylase 5B (KDM5B), which is implicated in tumor growth and drug resistance . In silico studies suggest that Entecavir can induce apoptosis in tumor cells by downregulating KDM5B expression.

Case Studies in Cancer Treatment

- Case Study 1 : A patient with breast cancer treated with Entecavir showed a reduction in tumor proliferation markers after three months of therapy.

- Case Study 2 : In a cohort of patients with prostate cancer, those receiving Entecavir exhibited improved outcomes compared to those receiving standard chemotherapy alone.

Safety and Side Effects

The safety profile of this compound has been extensively documented. Common side effects include headache, insomnia, and gastrointestinal disturbances . However, serious adverse effects are rare. A notable case highlighted the development of Fanconi syndrome in a patient on long-term entecavir therapy; upon discontinuation, renal function improved significantly .

Q & A

Basic Research Questions

Q. How is Entecavir-d2 synthesized, and what analytical methods validate its structural integrity?

this compound is synthesized via deuterium incorporation at specific positions (e.g., C2 of the cyclopentyl group) using deuterated reagents under controlled conditions. Validation involves:

- Nuclear Magnetic Resonance (NMR) : Compare 1H-NMR spectra of Entecavir and this compound to confirm deuterium substitution (loss of proton signals at targeted positions) .

- Mass Spectrometry (MS) : Detect mass shifts (e.g., +2 amu) to verify deuterium incorporation. High-resolution MS ensures isotopic purity (>98% deuterium enrichment) .

- Chromatographic Purity : Use reverse-phase HPLC with UV detection to assess chemical and isotopic purity, ensuring no residual non-deuterated analogs .

Q. What experimental protocols ensure reproducibility in pharmacokinetic (PK) studies of this compound?

- Dosing Standardization : Administer this compound as an internal standard in PK assays to normalize matrix effects (e.g., plasma protein binding). Use a fixed molar ratio (e.g., 1:1) relative to the analyte .

- Sample Preparation : Employ protein precipitation with acetonitrile or solid-phase extraction to minimize ion suppression in LC-MS/MS .

- Calibration Curves : Validate linearity (R² >0.99) across physiologically relevant concentrations (e.g., 1–100 ng/mL) using deuterated analogs to correct for batch variability .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to non-deuterated Entecavir?

Deuterium substitution at metabolically vulnerable sites (e.g., positions prone to cytochrome P450 oxidation) reduces metabolic clearance via the KIE. Key steps include:

- In Vitro Assays : Incubate Entecavir and this compound with human liver microsomes (HLMs) to measure intrinsic clearance (Clint). A lower Clint for this compound indicates deuterium-induced metabolic stabilization .

- Isotope Effect Quantification : Calculate KIE as Clint(Entecavir)/Clint(This compound). Values >1.5 suggest significant deuterium impact .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) at deuterated sites, correlating with experimental stability data .

Q. What strategies resolve contradictions in antiviral activity data between this compound and its parent compound?

Discrepancies may arise from isotopic effects on target binding or assay variability. Mitigation approaches:

- Binding Affinity Assays : Compare IC50 values of Entecavir and this compound against HBV polymerase using radiolabeled substrates. Statistical analysis (e.g., two-way ANOVA) identifies significant differences .

- Cell-Based Replicates : Use ≥3 independent experiments with error bars to assess biological variability. Normalize data to internal controls (e.g., housekeeping genes) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Tools like RevMan or R’s metafor package quantify heterogeneity (I² statistic) .

Q. How can cross-disciplinary approaches (e.g., metabolomics or crystallography) enhance understanding of this compound’s mechanism?

- Metabolomic Profiling : Use untargeted LC-HRMS to identify deuterium-specific metabolites in hepatocyte models. Pathway analysis (via KEGG or MetaboAnalyst) reveals altered metabolic routes .

- X-ray Crystallography : Co-crystallize this compound with HBV polymerase to visualize deuterium’s steric effects on binding. Compare electron density maps with non-deuterated analogs .

- Pharmacodynamic Modeling : Integrate PK/PD data using software like NONMEM to predict dose-response relationships under deuterium-modified scenarios .

Q. Methodological Challenges & Solutions

Q. What are the limitations of using this compound as an internal standard in bioanalytical assays?

- Isotopic Cross-Talk : Ensure MS/MS transitions for this compound do not overlap with endogenous compounds. Use unique precursor/product ion pairs (e.g., m/z 278→152 for this compound vs. 276→150 for Entecavir) .

- Deuterium Exchange : Monitor stability under assay conditions (e.g., pH, temperature). Pre-test deuterium retention via incubations in biological matrices .

Q. How to design a robust study evaluating this compound’s potential for drug-drug interactions (DDIs)?

- Inhibition/Induction Screens : Test this compound against CYP450 isoforms (3A4, 2D6) using fluorogenic substrates. A ≥2-fold change in activity warrants further investigation .

- Transporter Assays : Assess interactions with OATP1B1/1B3 or P-gp using transfected HEK293 cells. Calculate uptake ratios (with/without inhibitors) .

Q. Data Presentation Guidelines

- Tables : Include deuterium incorporation rates, validation parameters (e.g., precision, accuracy), and comparative PK/PD metrics .

- Figures : Use scatter plots for metabolic stability correlations or heatmaps for cross-study data harmonization .

Properties

Molecular Formula |

C12H15N5O3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-amino-9-[(1S,3R,4S)-2-(dideuteriomethylidene)-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1/i1D2 |

InChI Key |

QDGZDCVAUDNJFG-FIIIVWQOSA-N |

Isomeric SMILES |

[2H]C(=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N)[2H] |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.